Product packaging for Tris(isopropenyloxy)vinylsilane(Cat. No.:CAS No. 15332-99-7)

Tris(isopropenyloxy)vinylsilane

Cat. No.: B092359
CAS No.: 15332-99-7
M. Wt: 226.34 g/mol
InChI Key: GBFVZTUQONJGSL-UHFFFAOYSA-N
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Description

Evolution of Organosilicon Compounds in Advanced Materials Science

The journey of organosilicon compounds from laboratory curiosities to essential components in advanced materials is a testament to their versatile properties. These compounds have significantly influenced various scientific and industrial sectors. sbfchem.com

The inception of organosilicon chemistry can be traced back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.com This marked the beginning of research into the silicon-carbon bond. zmsilane.com A significant expansion of this field was led by Frederic S. Kipping in the early 20th century, who synthesized numerous alkyl and aryl silanes and was the first to use the term "silicone." wikipedia.org The industrial potential of polymeric organosilicon compounds was recognized in the 1940s, leading to the development of silicone resins, coatings, and other materials. sbfchem.com The unique properties of the silicon-carbon bond, being longer and weaker than a carbon-carbon bond and polarized towards carbon, are fundamental to the reactivity and utility of these compounds. wikipedia.org While nature has not been found to create silicon-carbon bonds, recent scientific advancements have demonstrated the ability to enzymatically induce their formation, opening new possibilities for synthesizing organosilicon compounds. nih.govcaltech.eduwikipedia.org

Organosilanes, a sub-class of organosilicon compounds, are pivotal in modern chemical synthesis due to their unique reactivity and functional versatility. gelest.comresearchgate.net They are widely used as coupling agents to enhance adhesion between organic polymers and inorganic materials, as crosslinking agents, and as surface modifiers. zmsilane.comgelest.comunisil.pl The presence of hydrolyzable groups allows them to form durable bonds with inorganic substrates, while the organic functional groups can interact with a wide range of polymers. researchgate.netgelest.com This dual functionality makes them essential in the manufacturing of composites, adhesives, coatings, and in the biomedical field. zmsilane.comresearchgate.net Organosilanes also serve as important reagents in organic synthesis, for instance, as reducing agents and in cross-coupling reactions. gelest.comthermofishersci.in Their low toxicity and the ease of handling and purification of their reaction products make them an attractive alternative to other organometallic reagents. gelest.comthermofishersci.in

Nomenclature and Structural Characteristics of Tris(isopropenyloxy)vinylsilane

A clear understanding of the nomenclature and structural features of this compound is fundamental to its study and application.

This compound is known by several names in scientific literature and commerce. Its systematic IUPAC name is ethenyl-tris(prop-1-en-2-yloxy)silane. nih.govalfa-chemistry.com Other common synonyms include Vinyltriisopropenoxysilane, Triisopropenoxyethenylsilane, and Ethenyltris((1-methylethenyl)oxy)silane. cymitquimica.comnih.gov

Nomenclature Type Name
Systematic (IUPAC)ethenyl-tris(prop-1-en-2-yloxy)silane nih.govalfa-chemistry.com
Common NameThis compound nih.gov
Common NameVinyltriisopropenoxysilane cymitquimica.comnih.gov
Common NameTriisopropenoxyethenylsilane cymitquimica.com
Common NameEthenyltris((1-methylethenyl)oxy)silane cymitquimica.comnih.gov

The molecular formula of this compound is C11H18O3Si. cymitquimica.comnih.govalfa-chemistry.com Based on this composition, its calculated molecular weight is approximately 226.34 g/mol . nih.govnih.gov

Identifier Value
Molecular FormulaC11H18O3Si cymitquimica.comnih.govalfa-chemistry.com
Molecular Weight226.34 g/mol nih.govnih.gov

The structure of this compound can be represented in various formats, each providing a unique way to visualize and encode the molecule.

SMILES (Simplified Molecular-Input Line-Entry System): CC(=C)OSi(OC(=C)C)OC(=C)C nih.govalfa-chemistry.com

InChI (International Chemical Identifier): InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3 nih.gov

InChIKey (Hashed version of InChI): GBFVZTUQONJGSL-UHFFFAOYSA-N nih.govalfa-chemistry.com

Representation String
SMILESCC(=C)OSi(OC(=C)C)OC(=C)C nih.govalfa-chemistry.com
InChIInChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3 nih.gov
InChIKeyGBFVZTUQONJGSL-UHFFFAOYSA-N nih.govalfa-chemistry.com

Stereochemical Considerations (Achirality)

This compound, with the chemical formula C₁₁H₁₈O₃Si, is an achiral molecule. nih.gov This means it is superimposable on its mirror image and does not exhibit optical activity. The absence of a chiral center, which is a carbon or other atom bonded to four different groups, is the reason for its achirality. The molecule possesses a plane of symmetry that divides it into two identical halves.

Table 1: Stereochemical Properties of this compound

PropertyValue
ChiralityAchiral nih.gov
Optical ActivityNone nih.gov
Defined Stereocenters0 nih.gov
E/Z Centers0 nih.gov
InChIKeyGBFVZTUQONJGSL-UHFFFAOYSA-N nih.gov

This table summarizes the key stereochemical properties of this compound, highlighting its achiral nature.

Research and Development Landscape of Organosilanes in Academia and Industry

The field of organosilanes is characterized by a dynamic research and development landscape, with significant contributions from both academic institutions and industrial entities. The pursuit of novel applications and improved material properties drives continuous innovation in silane (B1218182) technology.

Collaborations between Academic Institutions and Industrial Entities in Silane Research

Collaborations between academia and industry are a cornerstone of progress in silane research. nih.govnih.gov These partnerships create a symbiotic relationship where academic expertise in fundamental science complements the industry's focus on practical applications and commercialization. nih.gov Industry often seeks out academic labs with specialized knowledge to develop new technologies and solve complex problems, as financial pressures can limit their capacity for fundamental research. nih.gov For academic researchers and students, these collaborations provide an opportunity to apply theoretical concepts to real-world challenges. nih.gov

Successful collaborations are often project-specific, with clearly defined goals and regular communication to track progress. nih.gov These partnerships can range from directed research projects to large-scale research centers involving multiple institutions. nih.gov For instance, the development of advanced materials for the electronics industry, such as silanes for producing low-dielectric constant insulating layers in microchips, often involves close cooperation between chemical companies and semiconductor manufacturers. wacker.com Similarly, the advancement of silane-based technologies for enhancing the performance of lithium-ion batteries in electric vehicles is spurred by partnerships between technology companies and manufacturing specialists. technologynetworks.com

Role of Research and Development in Advancing Silane Technology

Research and development (R&D) plays a pivotal role in advancing silane technology across various sectors. In the electronics industry, R&D efforts are focused on developing specialty silanes that enable the miniaturization and increased efficiency of microchips. wacker.com As chip components become smaller, the insulating layers between them must have lower dielectric constants to prevent signal delays and device failure. wacker.com Companies are actively researching and developing new silanes to meet these demanding requirements for next-generation semiconductors. wacker.com

In the energy sector, silane technology is being recognized as a critical component in improving battery performance. kochmodular.com R&D is focused on using silanes to enhance the lifecycle and capacity of lithium-ion batteries, which is crucial for the growing electric vehicle market. technologynetworks.comkochmodular.com This includes developing efficient and scalable manufacturing processes for high-purity silane and its precursors. kochmodular.com

Furthermore, recent research has highlighted the potential of silane-modified nanomaterials in energy harvesting applications. mdpi.comresearchgate.net By tailoring the surface characteristics of nanomaterials, silanes can improve their dispersion and interaction within polymer composites, leading to enhanced mechanical, electrical, and thermal properties. mdpi.comresearchgate.net This area of research opens up new possibilities for the development of next-generation energy devices. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3Si B092359 Tris(isopropenyloxy)vinylsilane CAS No. 15332-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-tris(prop-1-en-2-yloxy)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFVZTUQONJGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044839
Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-99-7
Record name Vinyltriisopropenoxysilane
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Record name Tris(isopropenyloxy)vinylsilane
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Record name Silane, ethenyltris[(1-methylethenyl)oxy]-
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Record name Ethenyl[tris(prop-1-en-2-yloxy)]silane
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Record name Tris(isopropenyloxy)vinylsilane
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Record name TRIS(ISOPROPENYLOXY)VINYLSILANE
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Advanced Applications and Functionalization of Tris Isopropenyloxy Vinylsilane

Role as a Crosslinking Agent in Polymer Science

As a crosslinking agent, Tris(isopropenyloxy)vinylsilane facilitates the formation of three-dimensional networks within polymer matrices. This process transforms thermoplastic materials into thermosets, leading to marked improvements in mechanical strength, thermal stability, and chemical resistance.

Mechanisms of Crosslinking in High-Speed Moisture-Cure Silicones (Enoxy-cure)

This compound serves as a neutral crosslinker in high-speed moisture-cure systems, often referred to as "enoxy-cure" technology. gelest.com The crosslinking mechanism is initiated by atmospheric moisture. The isopropenyloxy groups on the silane (B1218182) molecule are hydrolytically unstable and react with water.

The key steps of the enoxy-cure mechanism are:

Hydrolysis: The three isopropenyloxy groups rapidly hydrolyze upon exposure to moisture, forming reactive silanol (B1196071) (Si-OH) groups and releasing acetone (B3395972) as a byproduct. The release of neutral acetone is a significant advantage over other systems that release acidic or corrosive compounds. gelest.com

Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with hydroxyl (-OH) terminals on silicone polymers (like polydimethylsiloxane).

Network Formation: This condensation reaction results in the formation of stable siloxane (Si-O-Si) bonds, which create a durable and flexible three-dimensional crosslinked network, curing the silicone material.

This process is valued for its high speed and the non-corrosive nature of its byproduct, making it suitable for sensitive electronic applications. gelest.com

Crosslinking in RTV-1 Silicone Rubbers

In one-component, room-temperature-vulcanizing (RTV-1) silicone rubbers, this compound functions as an effective crosslinking agent. cfmats.com These sealant and adhesive systems are designed to cure upon exposure to ambient humidity. The fundamental mechanism mirrors the enoxy-cure process, where the silane's isopropenyloxy groups are hydrolyzed by moisture to generate silanols. researchgate.net These silanols then condense with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains, the primary component of many silicone rubbers. researchgate.net This reaction links the polymer chains together, converting the liquid or paste-like material into a solid, elastic rubber with a stable three-dimensional structure. cfmats.comresearchgate.net

Development of Moisture-Curing Polymers (e.g., Polyethylene (B3416737), Acrylics) with this compound

The utility of this compound extends beyond silicones to the modification of other polymers, such as polyethylene and acrylics, to create moisture-curable systems.

Polyethylene: To create a moisture-curable polyethylene (PEX), this compound can be grafted onto the polyethylene backbone. This is typically achieved by reacting its vinyl group with the polymer chain in the presence of a peroxide initiator. sacoaei.comscielo.br The resulting silane-grafted polyethylene can be processed like a standard thermoplastic. Subsequently, upon exposure to water or steam, often with a catalyst, the isopropenyloxy groups hydrolyze and condense to form Si-O-Si crosslinks between the polyethylene chains, significantly enhancing the material's service temperature and stress-crack resistance. sacoaei.com

Acrylics: For acrylic polymers, this compound can be incorporated as a comonomer during polymerization. google.com Its vinyl group readily participates in the free-radical polymerization with acrylic monomers, introducing pendant alkoxysilane functionality into the polymer structure. This modified acrylic resin remains stable until exposed to moisture. The moisture then triggers the hydrolysis-condensation reaction of the silyl (B83357) ether groups, leading to crosslinking of the polymer chains and the formation of a durable, weather-resistant coating. google.com

Impact on Mechanical Properties of Crosslinked Systems

The introduction of crosslinks via this compound generally has a profound and positive impact on the mechanical properties of the host polymer. Crosslinking enhances a material's durability by restricting the movement of polymer chains. scielo.br

Key improvements often include:

Increased Tensile Strength and Elongation: Crosslinking improves performance at elevated temperatures, where thermoplastic versions would otherwise melt and flow. sacoaei.com

Enhanced Hardness and Abrasion Resistance: The formation of a rigid network structure increases surface hardness and resistance to wear. sacoaei.comresearchgate.net

Improved Chemical and Stress-Crack Resistance: The stable Si-O-Si linkages provide excellent resistance to chemical attack and environmental stress cracking. sacoaei.com

However, the effect on mechanical properties can be complex and depends on the polymer system and crosslink density. For example, in some cases, an increase in crosslinking can lead to a decrease in the Young's Modulus if it disrupts the polymer's crystalline structure. scielo.br The concentration of the crosslinking agent is a critical parameter; optimal levels lead to improved properties, whereas excessive amounts can sometimes lead to brittleness or reduced performance. mdpi.com

Table 1: General Impact of Silane Crosslinking on Polymer Mechanical Properties

PropertyGeneral EffectRationale
Tensile Strength IncreasedNetwork formation restricts chain slippage under load. sacoaei.com
Hardness IncreasedA more rigid, three-dimensional structure resists indentation. mdpi.com
Abrasion Resistance IncreasedCovalent crosslinks improve the cohesion of the material. researchgate.net
Young's Modulus VariableCan decrease if crosslinking reduces crystallinity. scielo.br
Elevated Temp. Performance Significantly ImprovedPrevents polymer flow above its melting point. sacoaei.com

Function as an Adhesion Promoter (Coupling Agent)

This compound is highly effective as a coupling agent, creating durable bonds at the interface between dissimilar materials, particularly between organic polymers and inorganic substrates. gelest.comcymitquimica.com

Interfacial Bonding between Organic and Inorganic Materials

The efficacy of this compound as a coupling agent stems from its bifunctional nature. gelest.comtcichemicals.com

Organic-Reactive Group: The vinyl group on the silane molecule is capable of reacting and co-polymerizing with a wide range of organic polymers, including polyethylene, acrylics, and other resins. This ensures a strong, covalent link to the organic matrix. gelest.comcymitquimica.com

Inorganic-Reactive Groups: The three isopropenyloxy groups are hydrolyzable. At an inorganic surface (e.g., glass, metal, or mineral fillers), ambient moisture facilitates their conversion into reactive silanol (Si-OH) groups. gelest.comcymitquimica.com These silanols can then form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass fibers, silica (B1680970), aluminum, tin, and titanium oxides. gelest.com

Enhancement of Adhesion in Composites, Adhesives, Sealants, and Coatings

By forming strong, durable bonds at the interface between organic polymers and inorganic materials, this compound significantly enhances adhesion in a wide range of applications. sinosil.comcymitquimica.com In composites, it improves the bond between the resin matrix and inorganic fillers. sinosil.com In adhesives and sealants, it promotes adhesion to inorganic substrates like glass and metals, improving bond strength and durability. sinosil.comcymitquimica.com Likewise, when used in coatings, it ensures a strong, lasting bond between the coating and the surface it protects. sinosil.com The use of silanes can lead to improved mechanical properties and resistance to environmental factors like moisture. sisib.comsinosil.com

Improved Performance in Glass Fiber Reinforced Composites

Table 2: Representative Mechanical Properties of Reinforced Vinyl Ester Composites

Reinforcement/Treatment Flexural Strength (MPa) Compressive Strength (MPa) Hardness (Shore D)
Unreinforced Resin - ~115 ~85
Glass Fiber Reinforced ~250 ~130 ~88
Glass Fiber + Filler (e.g., 4% SiN) ~290 ~145 ~91

This table presents representative data showing how the addition of glass fibers and other reinforcing fillers, whose bonding is enhanced by silane coupling agents, can improve the mechanical properties of a vinyl ester composite.

Adhesion Promotion for Polyolefins and Specialty Rubbers

Certain polymers, such as polyolefins (e.g., polyethylene and polypropylene) and some specialty rubbers, are known for their low surface energy and chemical inertness, which makes them inherently difficult to bond to. sinosil.com Vinyl silanes, including this compound, can function as effective adhesion promoters for these challenging materials. sinosil.com They can be incorporated to improve the adhesion of these polymers to inorganic fillers or to other substrates. sinosil.com In the rubber industry, this compound is also utilized as a cross-linking agent for room-temperature-vulcanizing (RTV-1) silicone rubber and can act as a hydroxyl scavenger to improve the storage stability of rubber compounds. cfmats.com

Utilization in Surface Modification Technologies

The ability of this compound to chemically alter surfaces is leveraged in various surface modification technologies. The fundamental principle involves applying the silane to an inorganic surface to change its characteristics, such as wettability, adhesion, and compatibility with other materials. sinosil.com

Alteration of Wetting and Adhesion Characteristics of Substrates

The primary function of this compound as a coupling agent is to enhance the interfacial adhesion between organic and inorganic materials. This is achieved by modifying the surface energy and wetting characteristics of the substrate. The isopropenyloxy groups of the silane can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metals, and mineral fillers, forming a durable covalent bond (Si-O-substrate). cymitquimica.com Concurrently, the vinyl group of the silane is available to react and copolymerize with an organic polymer matrix. This dual reactivity creates a chemical bridge at the interface, significantly improving the adhesion and durability of the composite material. cymitquimica.com

The alteration of wetting characteristics is a direct consequence of the surface modification. By forming a chemically bonded organofunctional layer, this compound can transform a hydrophilic inorganic surface into a more hydrophobic and organophilic one. This change in surface energy improves the wetting of the substrate by the organic polymer, leading to better dispersion and a more uniform composite material.

A study by Matinlinna et al. investigated the effect of a silane blend containing a vinyltriisopropoxysilane on the shear bond strength of a veneering composite to a titanium surface. The results demonstrated a significant improvement in adhesion for the silanized samples compared to the non-silanized control group.

Table 1: Shear Bond Strength of a Veneering Composite to Titanium with and without Silane Treatment

Surface Treatment Solvent Shear Bond Strength (MPa) Standard Deviation (MPa)
Silane Mixture* 2-Propanol 11.3 3.6
Non-silanized Control - 4.8 2.1

*The silane mixture contained γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane. Data sourced from Matinlinna et al. researchgate.netwikipedia.orgnih.gov

This data quantitatively illustrates the effectiveness of vinylsilane treatment in enhancing the adhesion between a polymer composite and a metal substrate. The covalent bonds formed by the silane at the interface are responsible for this marked increase in bond strength. wikipedia.org

Applications in Mineral Surface Treatment

The ability of this compound to modify surface properties is extensively utilized in the treatment of mineral fillers used in plastics and composites. Minerals such as alumina (B75360) trihydrate (ATH), silica, and clays (B1170129) are often incorporated into polymers to enhance properties like flame retardancy, mechanical strength, and to reduce cost. However, the inherent hydrophilicity and polarity of these mineral surfaces make them incompatible with nonpolar organic polymers, leading to poor dispersion, agglomeration, and a decrease in mechanical properties. researchgate.net

Surface treatment with this compound can overcome these challenges. The silane molecules form a chemical bond with the mineral surface, effectively encapsulating the particles with an organofunctional layer. This treatment renders the filler surface hydrophobic and organophilic, which improves its compatibility with the polymer matrix. The improved compatibility leads to better dispersion of the filler particles, reduced viscosity of the filled polymer melt, and enhanced mechanical properties of the final composite. dtic.mil

Impact on Dispersion and Rheological Behavior of Filled Plastics

The surface modification of mineral fillers with this compound has a profound impact on the dispersion and rheological behavior of filled plastics. In an untreated system, the hydrophilic filler particles tend to agglomerate in the nonpolar polymer matrix due to strong inter-particle hydrogen bonding. These agglomerates can act as stress concentration points, leading to premature failure of the composite.

By rendering the filler surface organophilic, this compound treatment breaks down these agglomerates and promotes uniform dispersion of the individual particles throughout the polymer matrix. This improved dispersion has several beneficial effects on the rheological properties of the polymer melt. The viscosity of the filled polymer is often reduced, which allows for easier processing and higher filler loadings. dtic.mil

The vinyl functionality of the silane can also participate in the crosslinking of the polymer matrix, which can influence the final mechanical properties of the plastic. In room temperature vulcanized (RTV) silicone sealants, for instance, vinyl-functional silanes act as crosslinkers, contributing to the sealant's elasticity and strength. cfmats.comspecialchem.com

While specific rheological data for plastics filled with this compound-treated minerals is scarce in open literature, the general effects of silane treatment on filled polymer systems are well-documented. The improved dispersion and interfacial adhesion lead to a more homogeneous material with enhanced processability and mechanical performance.

Catalytic Applications and Immobilization

The chemical structure of this compound, with its reactive vinyl and isopropenyloxy groups, opens up possibilities for its use in catalytic applications, either directly or as a means to immobilize catalysts.

Use of Organofunctional Groups to Catalyze Chemical Transformations at Interfaces

The vinyl group of this compound can participate in various chemical reactions, including hydrosilylation. Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes. mdpi.comresearchgate.netacs.org

While this compound itself is not a catalyst, its vinyl group can act as a ligand for a metal center, or it can be a substrate in a catalytic transformation. The isopropenyloxy groups, upon hydrolysis, can also provide reactive sites for anchoring catalytic species. This dual functionality allows for the creation of catalytically active surfaces or interfaces.

Immobilization of Catalysts onto Substrates

A significant application of functional silanes like this compound is in the immobilization of homogeneous catalysts onto solid supports. rsc.orguva.nl Homogeneous catalysts offer high activity and selectivity but can be difficult to separate from the reaction products. Immobilizing these catalysts on an inorganic support, such as silica or alumina, combines the advantages of homogeneous catalysis with the ease of separation of heterogeneous catalysis. nih.govresearchgate.net

This compound can be used to functionalize the surface of a support material. The isopropenyloxy groups can react with the surface hydroxyls of the support to form a stable covalent linkage. The vinyl group is then available to anchor a homogeneous catalyst through various chemical transformations. For instance, the vinyl group can be derivatized to introduce ligands that can coordinate with a metal catalyst. This approach allows for the creation of robust and recyclable catalytic systems. rsc.org

Exploration in Organic Synthesis

The reactivity of this compound makes it a valuable building block in organic synthesis, particularly for the creation of organic-inorganic hybrid polymers. nih.govdtic.miljku.atnih.govcapes.gov.br These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity) at a molecular level.

The vinyl group of this compound can undergo polymerization or copolymerization with other organic monomers to form a polymer backbone. The pendant silyl groups with their hydrolyzable isopropenyloxy moieties can then undergo sol-gel processing (hydrolysis and condensation) to form a crosslinked inorganic silica-like network within the organic polymer matrix. This results in a highly crosslinked hybrid material with unique properties.

This approach allows for the synthesis of a wide range of hybrid materials with tailored properties for various applications, including coatings, adhesives, and composites. The ability to control the composition and structure of both the organic and inorganic phases enables fine-tuning of the final material's characteristics.

As a Building Block for Silane-Functionalized Polymers

This compound serves as a crucial component in the formulation of silane-functionalized polymers, particularly in room temperature vulcanized (RTV) silicone rubbers. gelest.com Its trifunctional nature enables the formation of a durable, cross-linked polymer network, imparting desirable physical and chemical properties to the final material.

In the context of RTV silicone sealants and adhesives, this compound functions as a neutral curing agent. gelest.com The curing process is initiated by exposure to atmospheric moisture. The isopropenyloxy groups hydrolyze to form reactive silanol (Si-OH) intermediates and acetone as a non-corrosive byproduct. These silanol groups then undergo condensation reactions with other silanol groups on adjacent polymer chains, creating stable siloxane (Si-O-Si) crosslinks. This process transforms the liquid or semi-solid polymer into a solid, elastomeric material with excellent thermal stability and moisture resistance. cymitquimica.com

A key advantage of using this compound in these formulations is its role as a hydroxyl scavenger. gelest.com By reacting with residual hydroxyl groups present in the polymer or fillers, it enhances the storage stability of the uncured material and prevents premature curing, ensuring a longer shelf life. gelest.com Furthermore, it can be employed as a chain extender in the preparation of alkoxy-terminated polymers. gelest.com The vinyl group on the silane can also participate in separate polymerization reactions, allowing for the creation of hybrid polymers with tailored properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 15332-99-7
Molecular Formula C₁₁H₁₈O₃Si
Molecular Weight 226.34 g/mol
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)
Synonyms Vinyltriisopropenoxysilane, Ethenyltris[(1-methylethenyl)oxy]silane

As a Silylating Agent or Blocking Agent

Beyond its role in polymer synthesis, this compound can function as a silylating agent, a reagent used to introduce a silyl group into a molecule, and as a blocking (or protecting) group for sensitive functional groups during chemical synthesis. gelest.com

The reactivity of the isopropenyloxy groups makes this silane a potential candidate for the silylation of molecules containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. In this application, the silane would react with the hydroxyl group to form a silyl enol ether, effectively "blocking" or "protecting" the hydroxyl group from participating in subsequent chemical reactions. This protection is often necessary in multi-step organic syntheses where a specific functional group needs to be preserved while other parts of the molecule are modified.

The general mechanism for the protection of an alcohol with a silylating agent involves the nucleophilic attack of the alcohol's oxygen on the silicon atom, leading to the displacement of a leaving group. In the case of this compound, the leaving group would be acetone, which is a neutral and volatile byproduct. The resulting silyl ether is generally stable under various reaction conditions but can be readily cleaved to regenerate the original hydroxyl group when desired. The use of this compound in vapor phase derivatization further supports its utility as a silylating agent, where it can be used to modify surfaces or other molecules in the gas phase. gelest.com

While specific research detailing the extensive use of this compound as a primary silylating agent in complex organic synthesis is not widely documented in readily available literature, its chemical structure and reactivity profile are indicative of its potential in this capacity. The presence of the vinyl group also offers the possibility of further functionalization after the silylation has occurred, making it a potentially versatile tool for synthetic chemists.

Emerging Research Directions and Future Perspectives

Biomaterial Integration and Bio-Applications of Tris(isopropenyloxy)vinylsilane-Modified Surfaces

The interface between synthetic materials and biological systems is a critical area of research in biomedical science. Surface modification of materials, particularly metals like titanium and its alloys used in orthopedic and dental implants, is essential to improve their integration with bone and surrounding tissues (osseointegration) and to enhance the longevity of the implant. mdpi.comnih.govnih.gov Organo-functional silanes are investigated for their ability to act as coupling agents, creating a durable bond between the inorganic implant surface and organic materials like dental composites or bone cements. russoindustrial.ru

A specific area of research has explored the use of this compound, often in conjunction with other silanes, to improve the adhesion of composite resins to titanium. In one study, a silane (B1218182) solution containing a mixture of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane (a synonym for this compound) was evaluated for its effect on the shear bond strength between a veneering composite and a titanium surface. nih.gov The research aimed to assess how different silane formulations and solvents would perform as coupling agents for this potential prosthetic material. nih.gov

The study monitored the hydrolysis of the silane solution and the condensation reaction on the titanium surface using Fourier-transform infrared spectroscopy (FTIR), confirming that the silanes reacted chemically with the titanium to form covalent Si-O-Ti bonds. nih.gov The results for non-thermocycled (dry) samples showed a significant increase in shear bond strength for silanized surfaces compared to non-silanized controls. The data below summarizes the findings for dry samples tested at room temperature. nih.gov

Silane FormulationSolventMean Shear Bond Strength (MPa)Standard Deviation (MPa)
γ-methacryloxypropyltrimethoxysilane / vinyltriisopropoxysilane blend2-Propanol11.33.6
Tris(3-trimethoxysilylpropyl)isocyanurate2-Propanol10.78.0
γ-methacryloxypropyltrimethoxysilane (Control)2-Propanol20.412.2
Non-silanized (Control)N/A4.82.1

While the initial bond strength was improved, the study also noted that thermocycling, which simulates the temperature changes in the oral environment, led to the gradual debonding of the composite from the silane-treated titanium substrate. nih.gov This highlights a key challenge and an important direction for future research: enhancing the long-term hydrolytic stability of the silane interface for durable bio-applications. Future work will likely focus on optimizing silane formulations and application processes to create more robust and resilient interfaces for medical and dental devices. mdpi.com

Development of Novel Composite Materials with Enhanced Properties

This compound is a bifunctional molecule utilized in the development of advanced composite materials. russoindustrial.ru Its primary role is to act as a coupling agent and a crosslinker. researchgate.netcymitquimica.com As a coupling agent, it forms a durable bridge between inorganic fillers (like glass, silica (B1680970), or metals) and organic polymer matrices, enhancing adhesion and improving the dispersion of the filler within the polymer. russoindustrial.ruacs.org This improved interfacial bonding is critical for transferring stress from the polymer matrix to the reinforcing filler, which leads to composite materials with enhanced mechanical properties, such as increased strength and durability. russoindustrial.runih.gov

The dual functionality of this compound is key to its performance. The molecule possesses:

Isopropenyloxy Groups: These groups can hydrolyze in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers or with each other to form stable, cross-linked siloxane (Si-O-Si) networks at the interface. russoindustrial.ruacs.org

Vinyl Group: This organic functional group is capable of polymerizing or co-polymerizing with a wide range of organic resins, such as those used in silicone rubbers or dental composites. researchgate.netpatsnap.com This allows the silane to become covalently bonded to the polymer matrix.

A practical example of its application is in room-temperature-vulcanized (RTV) silicone sealants and rubbers. In these systems, this compound can function as a neutral crosslinker. acs.org Upon exposure to atmospheric moisture, the isopropenyloxy groups hydrolyze, releasing acetone (B3395972) as a non-corrosive byproduct, and the resulting silanol groups condense, forming a cross-linked rubber network. acs.org It can also be used as a hydroxyl scavenger to improve the storage stability of rubber compounds. cymitquimica.compatsnap.com

The study mentioned previously regarding dental composites also falls into this area of research, where a blend containing vinyltriisopropoxysilane was used to bond a resin composite to titanium. nih.gov Such applications demonstrate the ongoing research into new formulations where this silane can be used to create novel materials for demanding environments.

Advanced Catalytic Systems Incorporating this compound

While this compound is primarily used as a crosslinking and coupling agent, the field of organosilane chemistry is heavily reliant on advanced catalytic systems for the synthesis of such molecules. acs.org The production of vinylsilanes, in particular, has benefited from the development of highly efficient and selective catalytic reactions. researchgate.netorganic-chemistry.org These synthetic methods are an emerging research direction focused on creating complex and functional silanes in a more atom-economical and controlled manner.

One of the most important methods for synthesizing vinylsilanes is the hydrosilylation of alkynes , which involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon triple bond. researchgate.net This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being the traditional choice for industrial production. acs.orgnih.gov However, research is actively pursuing catalysts based on more earth-abundant and less costly metals. acs.org

Recent advancements in catalysis for vinylsilane synthesis include:

Manganese-Photocatalyzed Hydrosilylation: Visible-light-induced manganese catalysis has been shown to enable the hydrosilylation of alkynes with high regioselectivity and stereoselectivity. organic-chemistry.org

Copper-Catalyzed Silylation: Copper(I) catalysts can promote the highly regioselective synthesis of branched vinylsilanes from terminal alkynes. organic-chemistry.org

Palladium-Catalyzed Silyl-Heck Reaction: A silyl-Heck reaction, which uses a palladium pre-catalyst and a specialized phosphine (B1218219) ligand, has been developed for the preparation of trialkylvinylsilanes from styrene (B11656) derivatives. nih.gov This second-generation catalyst system allows the reaction to proceed in high yields using bench-stable and commercially available precursors. nih.gov

These advanced catalytic methods represent a significant step forward in the synthesis of functional organosilanes. By providing precise control over the molecular architecture, they open the door to creating novel silanes with tailored properties for specific applications, including the potential for new variants of crosslinkers like this compound.

Sustainability and Green Chemistry Aspects in Silane Production and Application

The chemical industry is increasingly focused on developing more sustainable processes that minimize environmental impact, reduce reliance on hazardous materials, and improve energy efficiency. patsnap.com This shift is evident in the production and application of organosilanes, including compounds like this compound.

Key research directions in green chemistry for silane production include:

Chlorine-Free Synthesis Routes: The traditional Müller-Rochow process, a cornerstone of the silicone industry, often uses organochlorides. mdpi.com Research is exploring alternative, chlorine-free pathways to reduce corrosive byproducts and waste. One such method involves the direct reaction of metallurgical silicon with alcohols, followed by catalytic disproportionation and other steps to generate silane precursors. mdpi.com

Earth-Abundant Metal Catalysts: The hydrosilylation reaction, crucial for making many organosilanes, has historically relied on expensive and rare platinum catalysts. acs.orgnih.gov A significant green chemistry initiative is the development of catalysts based on cheaper, more abundant metals like cobalt, iron, and manganese. nih.govorganic-chemistry.org For instance, an air- and water-stable cobalt-based catalyst has been developed for the synthesis of alkoxysilanes in green solvents like alcohols under mild conditions. acs.orgnih.gov

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to energy-intensive thermal processes. Researchers have developed methods using photocatalysts, such as the organic dye eosin (B541160) Y, to selectively functionalize Si-H bonds in a controlled, on-demand fashion using continuous microflow reactors. nus.edu.sg

Safer Byproducts: The choice of hydrolyzable groups on the silicon atom has sustainability implications. Many common silanes are methoxy-functional, releasing toxic methanol (B129727) upon hydrolysis. brb-international.com Ethoxy-functional silanes are considered a safer alternative as they release less toxic ethanol. brb-international.com Enoxy-functional silanes like this compound offer a different profile, releasing acetone as a byproduct during hydrolysis. acs.org

Silane TypeHydrolysis ByproductKey Sustainability Consideration
Methoxylated SilanesMethanolToxic byproduct, stricter VOC regulations. brb-international.com
Ethoxylated SilanesEthanolSafer, less toxic byproduct. brb-international.com
Enoxy (Isopropenyloxy) SilanesAcetoneByproduct is a common industrial solvent. acs.org

These research efforts aim to make the entire lifecycle of organosilanes—from synthesis to application and disposal—more environmentally benign, aligning with the principles of green chemistry. patsnap.com

Exploration of Structure-Property Relationships for Targeted Applications

The functionality of this compound is directly dictated by its unique molecular structure, which contains two distinct types of reactive sites. Understanding the relationship between these structural features and the resulting chemical properties is crucial for designing materials for targeted applications. russoindustrial.ru

The key structural components and their functions are:

The Vinyl Group (-CH=CH₂): This group is an unsaturated organic moiety. Its primary role is to participate in polymerization reactions. The reactivity of the vinyl group in vinylsilanes can be influenced by the proximity of the silicon atom, sometimes being reduced due to dπ–pπ interactions. researchgate.net This reactivity allows the silane to be grafted onto or co-polymerized with organic polymers, forming a stable covalent carbon-carbon backbone that integrates the silicon atom into the polymer structure. This is essential for its function in modifying polymers and in crosslinking applications. patsnap.commdpi.com

The Tris(isopropenyloxy)silyl Group [-Si(O-C(CH₃)=CH₂)₃]: This part of the molecule provides the mechanism for bonding to inorganic materials and for crosslinking. russoindustrial.ru

Hydrolysis: The three isopropenyloxy groups are hydrolyzable. In the presence of water, they react to form silanol groups (Si-OH) and release acetone as a byproduct. acs.org This hydrolysis step is the activation mechanism for the silane.

Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl (-OH) groups present on the surfaces of inorganic substrates like glass, metal oxides, and minerals, forming stable, covalent Si-O-Metal bonds. russoindustrial.ruacs.org They can also condense with other silanol groups, forming a durable, cross-linked polysiloxane network (Si-O-Si). russoindustrial.ru

This dual nature allows this compound to function effectively as a molecular bridge. For example, in a glass-fiber-reinforced polymer, the isopropenyloxy groups will bond to the glass surface while the vinyl group co-reacts with the polymer resin, creating a strong and water-resistant interface that dramatically improves the composite's performance. nih.gov

Patents for enoxy-functional silanes describe their use as effective scavengers for hydroxyl groups in sealant compositions, which enhances shelf stability—a property derived directly from the reactivity of the enoxy groups. google.com The targeted design of future silanes for advanced applications will continue to depend on the precise tuning of these structure-property relationships. nus.edu.sg

Q & A

Q. How can Tris(isopropenyloxy)vinylsilane be synthesized and characterized in laboratory settings?

Methodological Answer: this compound (CAS 15332-99-7) is synthesized via nucleophilic substitution reactions, typically involving vinylsilane precursors and isopropenol under controlled anhydrous conditions. Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm the vinyl group (δ 5.5–6.5 ppm) and isopropenyloxy substituents (δ 1.2–1.4 ppm for methyl groups).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1600 cm1^{-1} (C=C stretching) and ~1100 cm1^{-1} (Si-O-C bonds).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 226.34 (C11_{11}H18_{18}O3_3Si) .

Q. What are the primary applications of this compound in polymer chemistry?

Methodological Answer: The compound serves as:

  • Cross-Linking Agent: For room-temperature vulcanized (RTV) silicone rubber, enhancing mechanical stability.
  • Hydroxyl Scavenger: Prevents premature curing in silicone formulations by reacting with residual hydroxyl groups.
  • Surface Modifier: Improves adhesion in mineral-filled polymers (e.g., polyethylene) via silanol condensation .

Q. What spectroscopic techniques are recommended for verifying the purity of this compound?

Methodological Answer:

  • Gas Chromatography (GC): Quantifies purity (>98% by area normalization) and detects volatile impurities.
  • Elemental Analysis: Validates C, H, and O content against theoretical values (C: 58.36%, H: 8.02%, O: 21.21%) .

Advanced Research Questions

Q. What methodologies are effective in analyzing the environmental persistence of this compound in aquatic systems?

Methodological Answer: Environmental persistence studies require:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects degradation products (e.g., silanols) at trace levels (detection limit: 200 mg/kg) .
  • Hydrolysis Kinetics: Monitor pH-dependent degradation (e.g., half-life >30 days at neutral pH) using UV-Vis spectroscopy .
Detection Method Limit of Detection (LOD) Matrix Reference
LC-MS/MS200 mg/kgWater
Non-target ScreeningNot standardizedSediment

Q. How do regulatory classifications like SVHC under REACH impact experimental protocols for using this compound?

Methodological Answer: Its SVHC classification (EU REACH Candidate List) mandates:

  • Risk Mitigation: Use fume hoods and personal protective equipment (PPE) to minimize reproductive toxicity risks .
  • Documentation: Maintain records of usage volumes (<1 ton/year) and disposal methods compliant with Annex XIV of REACH .

Q. What contradictions exist in the current literature regarding the reproductive toxicity of this compound, and how can they be addressed experimentally?

Methodological Answer: Discrepancies arise from:

  • Inconsistent In Vitro/In Vivo Data: Some studies report reproductive toxicity (ECHA SVHC listing), while others lack mechanistic evidence.
  • Methodological Gaps: Absence of standardized OECD guidelines for silane toxicity testing.
    Resolution Strategies:
  • Dose-Response Studies: Use zebrafish embryos (OECD TG 236) to quantify teratogenic effects.
  • Transcriptomic Profiling: RNA-seq to identify dysregulated pathways (e.g., steroidogenesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.